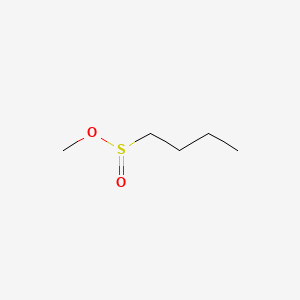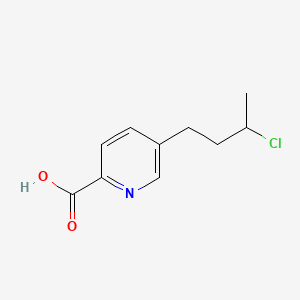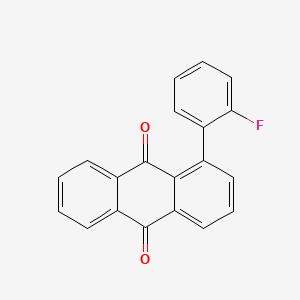![molecular formula C33H30N2O5 B13810712 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester CAS No. 71832-61-6](/img/structure/B13810712.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, which imparts significant stability and reactivity. It is widely used in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction involving isobenzofuran and xanthene derivatives under acidic or basic conditions.
Introduction of functional groups: The diethylamino and phenylamino groups are introduced through nucleophilic substitution reactions, often using reagents like diethylamine and aniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in ethanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives with enhanced properties.
Aplicaciones Científicas De Investigación
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is used in a wide range of scientific research applications:
Chemistry: As a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: In cell imaging and tracking studies, where its fluorescence helps visualize cellular processes.
Medicine: Potential use in drug delivery systems and as a diagnostic tool for detecting specific biomolecules.
Industry: Used in the development of sensors and diagnostic kits for environmental monitoring and food safety.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various applications, including imaging and diagnostics. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to specific fluorescence signals.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(diethylamino)-
- Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-
Uniqueness
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester stands out due to its unique combination of functional groups, which impart specific reactivity and stability. Its strong fluorescence and ability to undergo various chemical reactions make it highly versatile for multiple applications.
Propiedades
Número CAS |
71832-61-6 |
|---|---|
Fórmula molecular |
C33H30N2O5 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
ethyl 2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H30N2O5/c1-4-35(5-2)24-14-16-27-30(20-24)39-29-17-13-23(34-22-10-8-7-9-11-22)19-28(29)33(27)26-15-12-21(31(36)38-6-3)18-25(26)32(37)40-33/h7-20,34H,4-6H2,1-3H3 |
Clave InChI |
JVBDNPRCZJKROM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



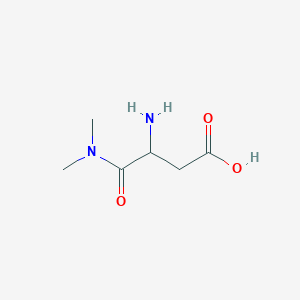
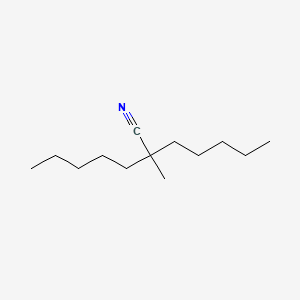


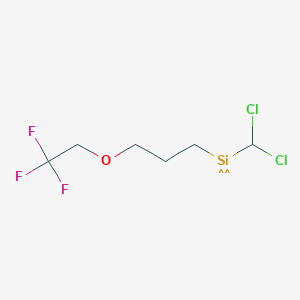
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
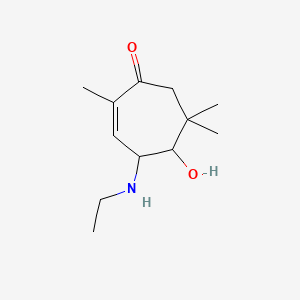
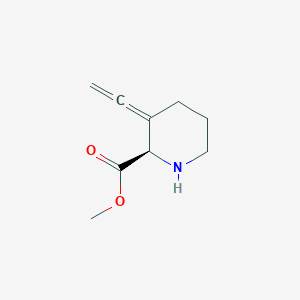

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
